molecular formula C10H7NO3 B1609216 N-(3-hydroxyphenyl)maleimide CAS No. 63381-38-4

N-(3-hydroxyphenyl)maleimide

Cat. No. B1609216
Key on ui cas rn: 63381-38-4
M. Wt: 189.17 g/mol
InChI Key: YWODHBPFOGXUFX-UHFFFAOYSA-N
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Patent
US04731426

Procedure details

A 54.57 gram portion of m-aminophenol (0.50 mole) and 650 milliliters of acetic acid were added to a reactor and maintained under a nitrogen atmosphere with stirring. The stirred solution was maintained at 25° C., then 49.03 grams of maleic anhydride (0.50 mole) dissolved in 100 millili-ers of acetic acid was added to the reactor and heating to 110° C. commenced. The 110° C. reaction temperature was maintained for 14 hours (50,400 s), then the product was dried under vacuum by rotary evaporation at 120° C. for 30 minutes (1800 s) to a dark brown solid. The crude product was extracted with two 250 milliliter portions of o-dichlorobenzene at 120° C. The combined extracts were maintained at 2° C. for 24 hours (86,400 s) then the light yellow orange colored crystalline product was recovered by filtration and dried under vacuum at 60° C. for 24 hours (86,400 s) to provide 35.0 grams of N-(3-hydroxyphenyl) maleimide. Infrared spectrophotometric analysis of a film sample of the product confirmed the product structure.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
49.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1>C(O)(=O)C>[OH:8][C:4]1[CH:3]=[C:2]([N:1]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
49.03 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
heating to 110° C.
CUSTOM
Type
CUSTOM
Details
The 110° C. reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 14 hours (50,400 s)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the product was dried under vacuum by rotary evaporation at 120° C. for 30 minutes (1800 s) to a dark brown solid
Duration
1800 s
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with two 250 milliliter portions of o-dichlorobenzene at 120° C
TEMPERATURE
Type
TEMPERATURE
Details
The combined extracts were maintained at 2° C. for 24 hours (86,400 s)
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the light yellow orange colored crystalline product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 24 hours (86,400 s)
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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